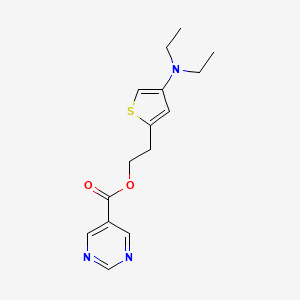

2-(4-(Diethylamino)thiophen-2-yl)ethyl pyrimidine-5-carboxylate

説明

特性

分子式 |

C15H19N3O2S |

|---|---|

分子量 |

305.4 g/mol |

IUPAC名 |

2-[4-(diethylamino)thiophen-2-yl]ethyl pyrimidine-5-carboxylate |

InChI |

InChI=1S/C15H19N3O2S/c1-3-18(4-2)13-7-14(21-10-13)5-6-20-15(19)12-8-16-11-17-9-12/h7-11H,3-6H2,1-2H3 |

InChIキー |

NPMMOLWJELBYHK-UHFFFAOYSA-N |

正規SMILES |

CCN(CC)C1=CSC(=C1)CCOC(=O)C2=CN=CN=C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Diethylamino)thiophen-2-yl)ethyl pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with pyrimidine carboxylates under controlled conditions. The reaction often requires the use of catalysts such as phosphorus pentasulfide (P4S10) and bases like potassium t-butoxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and efficiency, incorporating advanced purification techniques such as chromatography and crystallization .

化学反応の分析

Types of Reactions

2-(4-(Diethylamino)thiophen-2-yl)ethyl pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like sodium hydride

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Sodium hydride, potassium t-butoxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives .

科学的研究の応用

Research indicates that this compound exhibits various biological activities, which can be categorized as follows:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess significant antimicrobial properties. The presence of the thiophene ring is often linked to enhanced activity against bacterial pathogens.

- Mechanism of Action : The compound may disrupt microbial cell wall synthesis or inhibit essential metabolic pathways.

- Case Study : In vitro tests demonstrated efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported around 128 µg/mL.

Anticancer Properties

The anticancer potential of this compound has been investigated through various studies focusing on its cytotoxic effects on cancer cell lines.

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells and interfere with cell cycle progression.

- Case Study : A study on related pyrimidine derivatives revealed IC50 values in the low micromolar range against breast cancer cells (MCF-7), indicating promising therapeutic potential.

Neuropharmacological Effects

The diethylamino group in the compound suggests potential neuroactive properties, making it a candidate for research into treatments for mood disorders and neurodegenerative diseases.

- Mechanism of Action : Preliminary studies indicate modulation of neurotransmitter systems, particularly serotonin and dopamine pathways.

- Experimental Evidence : Animal studies have shown that related compounds can influence behavioral outcomes, suggesting a role in treating conditions like depression or anxiety.

作用機序

The mechanism by which 2-(4-(Diethylamino)thiophen-2-yl)ethyl pyrimidine-5-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to desired biological outcomes. The exact pathways and targets can vary depending on the specific application and context .

類似化合物との比較

Structural and Functional Group Variations

Key Observations

Substituent Effects on Reactivity and Bioactivity: The diethylamino-thiophene group in the target compound introduces strong electron-donating effects, which may improve solubility in nonpolar solvents compared to sulfonyl (e.g., methylsulfonyl in ) or sulfanyl (e.g., allylsulfanyl in ) substituents. Dihydropyrimidinones (e.g., compound in ) exhibit non-planar conformations (q₂ = 0.312 Å, θ = 104.2°), which are critical for biological activity, such as HIVgp-120-CD4 inhibition. The target compound’s fully aromatic pyrimidine ring may lack this conformational flexibility but could offer greater thermal stability.

Crystal Packing and Intermolecular Interactions: Compounds with planar aromatic substituents (e.g., 4-methoxyphenyl in ) exhibit near-orthogonal dihedral angles (~89.5°) between pyrimidine and benzene rings, favoring π-π stacking.

Synthetic Routes: Allylation reactions (e.g., using NaH/THF in ) are common for introducing sulfur-containing substituents.

3. Research Implications While direct data on 2-(4-(Diethylamino)thiophen-2-yl)ethyl pyrimidine-5-carboxylate are absent in the provided evidence, its structural analogs suggest several research directions:

- Biological Screening : Test for antiviral or enzyme-inhibitory activity akin to Biginelli compounds .

- Electronic Properties: Investigate the diethylamino-thiophene group’s impact on redox behavior or charge transport in materials science.

- Solubility Studies: Compare logP values with methyl or benzylamino-substituted analogs (e.g., ) to optimize pharmacokinetic profiles.

生物活性

The compound 2-(4-(Diethylamino)thiophen-2-yl)ethyl pyrimidine-5-carboxylate is a member of the pyrimidine class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of 2-(4-(Diethylamino)thiophen-2-yl)ethyl pyrimidine-5-carboxylate can be broken down into two principal components: a diethylamino group attached to a thiophene ring and a pyrimidine carboxylate. This unique combination suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in several contexts, particularly in relation to its effects on cellular signaling pathways and enzymatic inhibition.

- Inhibition of Enzymatic Activity : Research indicates that compounds similar to 2-(4-(Diethylamino)thiophen-2-yl)ethyl pyrimidine-5-carboxylate can inhibit key enzymes involved in cellular signaling. For instance, derivatives have been shown to inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in the biosynthesis of bioactive lipids .

- Targeting Signal Transduction Pathways : The compound has been studied for its ability to modulate pathways involving STAT6, which is crucial for T-helper cell differentiation. Inhibitors in this category have demonstrated significant effects on IL-4-induced Th2 differentiation in T cells .

- Anticancer Activity : Some studies have highlighted the potential anticancer properties of pyrimidine derivatives, including this compound. They have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation through mechanisms involving vascular endothelial growth factor receptor (VEGFR) pathways .

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds, providing insights into the potential of 2-(4-(Diethylamino)thiophen-2-yl)ethyl pyrimidine-5-carboxylate.

Table 1: Summary of Biological Activities

| Activity | Target/Pathway | IC50 Value | Reference |

|---|---|---|---|

| STAT6 Inhibition | Th2 Differentiation | 21 nM | |

| NAPE-PLD Inhibition | Lipid Biosynthesis | Not specified | |

| VEGFR Inhibition | Cancer Cell Proliferation | 0.20 μM |

Study Highlights

- A study on pyrimidine derivatives demonstrated that certain modifications could enhance inhibitory potency against NAPE-PLD, suggesting that structural optimization is key for developing effective inhibitors .

- Another investigation focused on the anticancer properties of similar compounds showed that they could effectively inhibit growth in various tumor cell lines, indicating a promising avenue for therapeutic development .

- The ability to modulate immune responses via inhibition of STAT6 presents a novel approach for treating allergic conditions and other immune-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。